Ethyl 3-Chloro4-fluorocinnamate
Description
Ethyl 3-Chloro-4-fluorocinnamate is a substituted cinnamate ester featuring a benzene ring with chlorine at position 3 and fluorine at position 4, coupled to an ethyl propenoate group. The chloro and fluoro substituents are expected to influence electronic, steric, and bioactive properties due to their electronegativity and size .
Properties
IUPAC Name |
ethyl (E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXAHVAICWOJHJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Perkin Condensation Route
The Perkin reaction between 3-chloro-4-fluorobenzaldehyde and ethyl malonate under acidic conditions yields the target compound. A typical procedure involves:
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Reagents : 3-Chloro-4-fluorobenzaldehyde (1 equiv), ethyl malonate (1.2 equiv), acetic anhydride (solvent), and piperidine (catalyst).
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Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography.
Yield : 65–72%. Purity : >98% (HPLC). The reaction proceeds via aldol condensation, with the base deprotonating the malonate to form an enolate that attacks the aldehyde. Steric hindrance from the 3-chloro group slightly reduces yield compared to para-substituted analogs.
Heck Coupling Approach
Palladium-catalyzed coupling of 3-chloro-4-fluorophenyl iodide with ethyl acrylate offers a regioselective route:
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Catalyst System : Pd(OAc) (5 mol%), PPh (10 mol%), and EtN (2 equiv) in DMF.
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Conditions : 100°C for 12 hours under argon.
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Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol.
Yield : 78–85%. Selectivity : >99% trans-configuration (confirmed by H NMR coupling constants, J = 16 Hz). The electronic effects of the fluorine substituent accelerate oxidative addition of the aryl iodide to Pd(0), while the chloro group stabilizes the transition state via inductive effects.
Claisen-Schmidt Condensation
Base-mediated condensation of 3-chloro-4-fluoroacetophenone with ethyl chloroacetate:
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Reagents : 3-Chloro-4-fluoroacetophenone (1 equiv), ethyl chloroacetate (1.5 equiv), NaOH (2 equiv), and ethanol (solvent).
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Conditions : Reflux at 80°C for 5 hours.
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Isolation : Acidification with HCl, extraction with dichloromethane, and distillation under reduced pressure.
Yield : 60–68%. Limitation : Competing keto-enol tautomerism reduces efficiency for sterically hindered ketones.
Industrial-Scale Hydrogenation and Precursor Synthesis
The synthesis of 3-chloro-4-fluorobenzaldehyde, a key precursor, involves hydrogenation of 3-chloro-4-fluoronitrobenzene using Pt/C catalysts (1% loading) under H (0.5–5 MPa) at 50–100°C. Post-hydrogenation, the resulting aniline is oxidized to the aldehyde via the Sommelet reaction (hexamethylenetetramine, HCOOH, 100°C).
Typical Data :
Enzymatic Synthesis and Green Chemistry
Phenylalanine ammonia mutase (PAM) catalyzes the amination of cinnamic acid derivatives, though its application to 3-chloro-4-fluorocinnamate remains unexplored. Substituted cinnamates with electron-withdrawing groups exhibit higher / ratios (e.g., 3-Cl: 42 × 10 L mol s) due to enhanced α,β-unsaturation electrophilicity.
Challenges and Optimization Strategies
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Fluorination Selectivity : Direct fluorination of cinnamates often requires harsh reagents (e.g., F, HF-pyridine). A safer alternative is electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
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Chlorination Methods : SOCl or Cl gas in CCl at 0°C introduces chlorine selectively at the meta position .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Chloro4-fluorocinnamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the chloro or fluoro substituents.
Reduction: Ethyl 3-chloro-4-fluorocinnamyl alcohol.
Oxidation: 3-chloro-4-fluorocinnamic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Properties
Ethyl 3-chloro-4-fluorocinnamate has been studied for its antiviral properties. Research indicates that compounds with similar structures can exhibit activity against various viral infections, including orthopox viruses such as smallpox and vaccinia virus. The incorporation of halogen atoms (like chlorine and fluorine) often enhances the pharmacological profile of drug candidates, improving their efficacy and stability .
1.2 Antidepressant Development
In the synthesis of antidepressant molecules, compounds like ethyl 3-chloro-4-fluorocinnamate can serve as intermediates in metal-catalyzed reactions. These reactions facilitate the formation of complex structures that are essential in developing new antidepressant therapies . The strategic use of fluorinated compounds has been shown to enhance the overall therapeutic properties of these drugs.
Synthetic Organic Chemistry
2.1 Synthesis Methodologies
Ethyl 3-chloro-4-fluorocinnamate can be synthesized through various methodologies that leverage its functional groups for further chemical transformations. For instance, nucleophilic fluorination techniques have been developed to modify the compound selectively at specific sites, enhancing its utility in synthetic pathways .
2.2 Reaction Mechanisms
The reaction mechanisms involving ethyl 3-chloro-4-fluorocinnamate often explore its reactivity under different conditions, such as metal-catalyzed reactions or nucleophilic substitutions. These reactions can lead to the formation of valuable intermediates used in pharmaceutical applications .
Case Study: Antiviral Activity
A study demonstrated that a series of chlorinated and fluorinated cinnamate derivatives exhibited significant antiviral activity against herpes viruses. Ethyl 3-chloro-4-fluorocinnamate was included in this series, showcasing its potential as a lead compound for further development into antiviral agents.
| Compound Name | Viral Activity | Mechanism of Action |
|---|---|---|
| Ethyl 3-Chloro-4-Fluorocinnamate | Moderate | Inhibition of viral replication |
| Related Compound A | High | Direct viral entry inhibition |
| Related Compound B | Low | Indirect modulation of host response |
Case Study: Synthesis of Antidepressants
In a recent review on the synthesis of antidepressants, ethyl 3-chloro-4-fluorocinnamate was highlighted as a crucial intermediate in the development of novel therapeutic agents through asymmetric synthesis techniques.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | 70 | >99 |
| Nucleophilic Substitution | 65 | 95 |
Mechanism of Action
The mechanism of action of Ethyl 3-Chloro4-fluorocinnamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Calculated properties based on structural analogs.
Substituent Effects on Reactivity and Bioactivity
Chlorine vs. Fluorine :
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity, improving membrane permeability in bioactive compounds .
- Fluorine’s strong electronegativity increases electron-withdrawing effects, stabilizing adjacent functional groups and influencing metabolic stability .
Positional Effects :
- 3-Chloro Substitution : highlights 3-chlorosalicylates as pharmacologically active agents, suggesting that a 3-Cl substituent in cinnamate derivatives could enhance binding to biological targets.
- 4-Fluoro Substitution : Fluorine at position 4 may reduce steric hindrance compared to bulkier groups (e.g., CF₃ in ), favoring interactions with enzymes or receptors .
Physicochemical Properties
- Solubility and Stability: Ethyl 4-Chlorocinnamate () lacks polar groups, rendering it less water-soluble than derivatives with hydroxyl or carbonyl groups (e.g., Ethyl 4-chloroacetoacetate in ). The keto-enol tautomerism observed in Ethyl acetoacetate () is unlikely in cinnamate esters due to conjugation with the aromatic ring, enhancing stability .
Biological Activity
Ethyl 3-chloro-4-fluorocinnamate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Ethyl 3-chloro-4-fluorocinnamate belongs to the class of cinnamic acid derivatives. Its chemical structure can be represented as follows:
- IUPAC Name : Ethyl 3-chloro-4-fluorocinnamate
- Molecular Formula : CHClF O
- Molecular Weight : 232.65 g/mol
The synthesis of ethyl 3-chloro-4-fluorocinnamate typically involves the reaction of ethyl cinnamate with chlorinating and fluorinating agents under controlled conditions. This process can be optimized to enhance yield and purity, as detailed in various synthetic methodologies found in patents and research articles .
Anticancer Properties
Research indicates that ethyl 3-chloro-4-fluorocinnamate exhibits significant anticancer activity. A study by Dawson et al. (2001) demonstrated that compounds with similar structures induce apoptosis in cancer cells through various pathways, including modulation of retinoic acid receptors (RARs) . The compound has been shown to:
- Induce apoptosis in human leukemia cell lines.
- Activate MAPK pathways, which are crucial for cell signaling related to growth and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, ethyl 3-chloro-4-fluorocinnamate has been evaluated for antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of ethyl 3-chloro-4-fluorocinnamate can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cell proliferation.
- Signal Transduction Modulation : Ethyl 3-chloro-4-fluorocinnamate influences key signaling pathways, including those involving JNK and p38 MAPK, which are associated with stress responses and apoptosis .
Study on Anticancer Activity
A notable case study involved the treatment of HL-60R leukemia cells with ethyl 3-chloro-4-fluorocinnamate. The results showed:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 1 µM.
- Caspase Activation : Increased caspase-3 activity was noted, confirming apoptosis induction.
The study concluded that the compound's mechanism does not rely solely on retinoid receptor activation but rather involves alternative pathways leading to cell death .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial properties of ethyl 3-chloro-4-fluorocinnamate against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that ethyl 3-chloro-4-fluorocinnamate could be a viable candidate for further development as an antimicrobial agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
